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Compound of Interest

Compound Name:
N-(2-cyclopropylphenyl)-2-

methylpropanamide

Cat. No.: B11098504

Get Quote

A Technical Guide for Medicinal Chemists
Executive Summary: The "Ortho-Cyclopropyl"
Effect
The N-(2-cyclopropylphenyl) amide moiety is not merely a structural decoration; it is a high-

performance functional element designed to solve specific "drug-likeness" problems. In drug

discovery, this scaffold is often deployed to replace o-isopropyl or o-bromo phenyl groups.

Why use this scaffold?

Conformational Locking: The bulky ortho-cyclopropyl group forces the amide bond to twist

out of coplanarity with the phenyl ring (high torsion angle), creating a distinct 3D shape

critical for fitting into allosteric pockets (e.g., the Glucokinase allosteric site).

Metabolic Superiority: Unlike an o-isopropyl group, which is prone to rapid CYP450-mediated

benzylic oxidation at the tertiary carbon, the cyclopropyl ring is metabolically robust while

maintaining similar lipophilicity and steric bulk.
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Electronic Unique Selling Point: The cyclopropyl group acts as a weak electron donor

(pseudo-

character) without the excessive lipophilicity penalty of larger alkyl groups.

Structural & Electronic Analysis
The Pharmacophore
The core structure consists of an amide bond linked to an aniline derivative bearing a

cyclopropyl ring at the ortho (2-) position.
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Figure 1: Pharmacophore map of the N-(2-cyclopropylphenyl) amide scaffold. The steric clash

(red dashed line) prevents planarity, forcing the molecule into a bioactive conformation.

Physicochemical Comparison
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Property o-Cyclopropyl o-Isopropyl o-Bromo
Impact on
Drug Design

Steric Bulk (A-

value)
High High Medium

Both alkyls force

non-planar

conformations.

Metabolic

Stability
High

Low (Benzylic

hydroxylation)
High

Cyclopropyl

prevents rapid

clearance.

Electronic Effect
Weak Donor (+I,

+M)
Weak Donor (+I) Withdrawer (-I)

Cyclopropyl

stabilizes radical

cations (good for

certain enzyme

mechanisms).

Lipophilicity (

LogP)
~ +1.0 ~ +1.2 ~ +0.9

Cyclopropyl

offers a tighter

hydrophobic fit.

Synthetic Methodologies
Synthesizing sterically crowded o-cyclopropylanilines requires specific catalytic systems. The

standard nucleophilic substitution is ineffective due to the strain of the cyclopropyl ring and

steric hindrance.

Protocol: Suzuki-Miyaura Coupling Strategy
This is the industry-standard route for generating the 2-cyclopropylaniline intermediate.

Step 1: Cyclopropyl Coupling

Reactants: 2-Bromoaniline (or 2-bromo-nitrobenzene), Cyclopropylboronic acid.

Catalyst: Pd(OAc)₂ / Tricyclohexylphosphine (PCy₃) or Pd(dppf)Cl₂.

Base: K₃PO₄ (anhydrous) is preferred over carbonates to prevent protodeboronation.
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Conditions: Toluene/Water (20:1), 100°C, 12-18h.

Step 2: Amide Formation

Reactants: 2-Cyclopropylaniline + Carboxylic Acid (R-COOH).

Coupling Agent: HATU or T3P (Propylphosphonic anhydride).

Note: Standard EDC/HOBt often fails due to the steric bulk of the ortho-cyclopropyl group.

T3P in EtOAc/Pyridine is recommended for high yields.
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Figure 2: Optimized synthetic route for the N-(2-cyclopropylphenyl) amide scaffold using

Palladium catalysis and T3P-mediated amidation.

Detailed SAR Analysis
The Amide Linker (R-CO-NH-Ar)

N-Methylation: Methylating the amide nitrogen (R-CO-N(Me)-Ar) usually abolishes activity.

The amide proton (NH) is often a critical hydrogen bond donor to the receptor backbone

(e.g., Glu/Asp residues in Kinases).

Bioisosteres: Replacing the amide with a Urea (-NH-CO-NH-) often retains potency but alters

solubility. This is common in TRPV1 antagonists (e.g., AMG 9810 analogs).
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The Phenyl Ring (The "Right-Hand" Side)
5-Position Substitution: Adding a Fluorine or Chlorine at the 5-position (para to the

cyclopropyl) is a common optimization to block para-metabolism and tune the pKa of the

aniline nitrogen.

Result: Increased metabolic stability (t1/2) and often increased potency due to electronic

stacking.

4-Position Substitution: Large groups here often clash with the binding pocket floor. Small

groups (F, Me) are tolerated.

The Cyclopropyl Ring (The "Anchor")
Ring Size: Expanding to Cyclobutyl or Cyclopentyl drastically changes the torsion angle and

often leads to a loss of potency (steric clash). The cyclopropyl group is the "Goldilocks" size

—large enough to twist, small enough to fit.

Substitution on Cyclopropyl: Adding methyl/fluoro groups to the cyclopropyl ring itself is

generally disfavored synthetically and biologically (adds unnecessary chiral complexity

without potency gain).

Case Studies
Case Study A: Glucokinase Activators (GKAs)

Target: Glucokinase (GK) for Type 2 Diabetes.

Mechanism: GKAs bind to an allosteric site, increasing the enzyme's affinity for glucose.

Role of Scaffold: The N-(2-cyclopropylphenyl) group fits into a specific hydrophobic pocket

formed by Val452 and Val455. The conformational rigidity ensures the molecule pays a lower

entropy penalty upon binding.

Key Compound:Piragliatin and related Roche/Merck compounds utilize this steric lock to

achieve nanomolar potency.

Case Study B: MAT2A Inhibitors (Oncology)
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Target: Methionine Adenosyltransferase 2A (MAT2A).[1]

Context: Used in MTAP-deleted cancers.[1]

SAR Insight: Recent patents (e.g., from Agios) describe "Bis-cyclopropyl" amides where the

ortho-cyclopropyl group is essential for selectivity over MAT1A. The rigid shape prevents

binding to the slightly tighter MAT1A pocket.

Experimental Protocols
Protocol 6.1: Synthesis of N-(2-cyclopropylphenyl)-4-
fluorobenzamide

Coupling: Charge a flask with 2-bromoaniline (1.0 eq), cyclopropylboronic acid (1.5 eq),

Pd(OAc)₂ (0.05 eq), PCy₃ (0.1 eq), and K₃PO₄ (3.0 eq).

Solvent: Add Toluene/Water (20:1 v/v). Degas with N₂ for 10 min.

Reaction: Heat to 100°C for 16h. Cool, filter through Celite, and concentrate. Purify via flash

chromatography (Hex/EtOAc) to yield 2-cyclopropylaniline.

Amidation: Dissolve 4-fluorobenzoic acid (1.1 eq) in EtOAc. Add T3P (50% in EtOAc, 1.5 eq)

and Pyridine (3.0 eq). Stir 10 min.

Addition: Add 2-cyclopropylaniline (1.0 eq). Stir at RT for 4h.

Workup: Wash with 1N HCl, sat. NaHCO₃, and brine. Dry (MgSO₄) and recrystallize from

EtOH.

Protocol 6.2: Glucokinase Activation Assay (In Vitro)
Reagents: Recombinant human GK, Glucose, ATP, NADP+, G6PDH (coupling enzyme).

Method: Monitor NADPH production via fluorescence (Ex 340nm / Em 460nm).

Procedure: Incubate test compound with GK (10 nM) for 15 min. Initiate reaction with

Glucose (5 mM) and ATP (1 mM).
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Data Analysis: Calculate EC₅₀ relative to DMSO control. A valid "Activator" will shift the

glucose

to lower concentrations (left-shift).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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